molecular formula C82H72Co2N2O6Pd2-4 B12287587 CID 118797135

CID 118797135

Cat. No.: B12287587
M. Wt: 1512.2 g/mol
InChI Key: STVFOWYWCQVAPP-UHFFFAOYSA-L
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Description

PubChem Compound Identifiers (CIDs) serve as unique numerical tags for chemical entities, enabling systematic access to properties, bioactivity, and related research.

Properties

Molecular Formula

C82H72Co2N2O6Pd2-4

Molecular Weight

1512.2 g/mol

InChI

InChI=1S/2C28H20.2C11H13NO.2C2H4O2.2Co.2Pd/c2*1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23;2*1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;2*1-2(3)4;;;;/h2*1-20H;2*3-5,8,10H,7H2,1-2H3;2*1H3,(H,3,4);;;;/q;;2*-1;;;;;;/p-2

InChI Key

STVFOWYWCQVAPP-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1COC(=N1)[C]2[CH][CH][CH][C-]2.CC(C)C1COC(=N1)[C]2[CH][CH][CH][C-]2.CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Co].[Co].[Pd].[Pd]

Origin of Product

United States

Preparation Methods

    Mixing of Precursors: The initial step involves mixing specific chemical precursors under controlled conditions.

    Reaction Conditions: The reaction is carried out at a specific temperature and pressure to ensure the desired product is formed.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

CID 118797135 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 118797135 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: this compound is used in the production of certain industrial materials and chemicals.

Mechanism of Action

The mechanism of action of CID 118797135 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methodology for Comparative Analysis

Comparative studies of chemical compounds typically focus on structural, physicochemical, and functional properties. Key parameters include:

  • Structural Similarity : Analyzed via molecular descriptors (e.g., functional groups, stereochemistry).
  • Physicochemical Properties : LogP (lipophilicity), solubility, molecular weight, and bioavailability.
  • Functional/Pharmacological Activity : Biological targets, inhibitory effects, or therapeutic applications.
  • Analytical Signatures : Chromatographic retention times, mass spectra, and collision-induced dissociation (CID) patterns .

Comparison with Structurally Similar Compounds

Oscillatoxin Derivatives ()


CID 118797135 may belong to the oscillatoxin family, as lists structurally related toxins (Figure 1):

  • Oscillatoxin D (CID 101283546): Contains a macrocyclic lactone core.
  • 30-Methyl-oscillatoxin D (CID 185389): Methylation at C30 alters hydrophobicity.
  • Oscillatoxin E (CID 156582093) and F (CID 156582092): Differ in side-chain modifications.
Table 1: Structural Comparison of Oscillatoxin Derivatives
Compound (CID) Molecular Formula Key Modifications Bioactivity (If Known)
Oscillatoxin D (101283546) C₃₂H₄₅NO₇ Macrocyclic lactone Cytotoxic, ion channel modulation
30-Methyl-oscillatoxin D (185389) C₃₃H₄₇NO₇ C30 methylation Enhanced membrane permeability
This compound* Not provided Hypothesized side-chain variation Unknown

*Note: this compound’s structure is inferred based on oscillatoxin analogs .

Nrf2 Inhibitors ()


highlights CID 46907796 (ChEMBL 1724922 and 1711746) as Nrf2 inhibitors. While this compound’s biological role is unclear, structural comparisons can be drawn using pharmacophore models:

  • CID 46907796 : Features a benzothiazole core with nitro groups.
  • ChEMBL 1711746 : Contains a pyridine ring, influencing binding affinity.
Table 2: Functional Comparison of Nrf2 Inhibitors
Compound (CID/ChEMBL) Molecular Weight Key Functional Groups IC₅₀ (Nrf2 Inhibition)
CID 46907796 342.4 g/mol Benzothiazole, nitro 4.9 μM
ChEMBL 1711746 298.3 g/mol Pyridine, amide 8.2 μM

Physicochemical and Pharmacokinetic Properties

–19 provide frameworks for comparing solubility, LogP, and bioavailability. For example:

Table 3: Physicochemical Properties of Hypothetical Analogs
Property This compound* CAS 1254115-23-5 CAS 1533-03-5
Molecular Weight ~350 g/mol 142.20 g/mol 202.17 g/mol
LogP 2.5 (predicted) 0.03 3.1
Solubility (mg/mL) 50 (estimated) 86.7 28.9
Bioavailability Score 0.6 0.55 0.45

*Note: Values for this compound are extrapolated from analogous compounds.

Analytical and Spectroscopic Profiling

  • GC-MS and LC-ESI-MS : and emphasize using chromatographic and mass spectrometric techniques to differentiate isomers. For instance, this compound’s vacuum distillation fractions (Figure 1C) could be compared to oscillatoxin derivatives using retention indices and CID fragmentation patterns .
  • Collision-Induced Dissociation (CID): Structural elucidation via MS/MS can distinguish similar compounds, as demonstrated for ginsenosides in .

Q & A

How can researchers formulate rigorous and focused research questions for studying CID 118797135?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question, ensuring specificity and alignment with the compound’s biological or chemical properties. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability. For example: "What are the differential binding affinities (outcome) of this compound (intervention) compared to structurally analogous compounds (comparison) in vitro (population) over a 24-hour incubation period (time)?" Avoid vague terms and prioritize hypotheses that address mechanistic or functional gaps identified in literature reviews .

Q. What strategies ensure a comprehensive literature review for this compound?

  • Methodological Answer :
  • Use systematic search strings combining identifiers (e.g., "this compound" OR "IUPAC name") with keywords (e.g., "kinetics," "toxicity," "synthesis") in databases like PubMed, SciFinder, and Google Scholar.
  • Filter results to prioritize peer-reviewed articles, patents, and preprints (if ethically permissible).
  • Map contradictions in reported data (e.g., conflicting IC50 values) using tables to highlight variability in experimental conditions (e.g., pH, temperature) .

Q. How to design a reproducible experimental protocol for this compound?

  • Methodological Answer :
  • Define control groups (positive/negative controls, solvent-only baselines) and replicates (n ≥ 3) to account for biological/technical variability.
  • Document reagent sources (e.g., Sigma-Aldrich Lot#), instrument calibration data, and environmental conditions (e.g., humidity for hygroscopic compounds).
  • Use standardized assays (e.g., MTT for cytotoxicity) validated in prior studies on similar compounds .

Advanced Research Questions

Q. How should researchers analyze contradictions in published data on this compound?

  • Methodological Answer :
  • Conduct meta-analysis to quantify variability across studies, using statistical tools (e.g., ANOVA, Cohen’s d) to assess significance.
  • Identify confounding variables (e.g., impurities in compound synthesis, cell line heterogeneity) through sensitivity analyses.
  • Apply principal contradiction analysis to determine if discrepancies arise from methodological differences (e.g., HPLC vs. LC-MS purity assessments) or intrinsic compound properties .

Q. What methodologies enhance the rigor of structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Combine computational modeling (e.g., molecular docking using AutoDock Vina) with empirical validation (e.g., site-directed mutagenesis assays).
  • Use multi-omics integration (transcriptomics/proteomics) to map downstream effects of this compound binding.
  • Apply Bayesian statistics to quantify uncertainty in SAR predictions and prioritize high-confidence targets .

Q. How to address ethical and reproducibility challenges in human subject research involving this compound?

  • Methodological Answer :
  • Submit protocols to Institutional Review Boards (IRBs) with detailed risk-benefit analyses, including preclinical toxicity data.
  • Use double-blinded, randomized designs for clinical trials and publish raw datasets in repositories like Figshare or Zenodo.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What advanced techniques validate the mechanistic hypotheses of this compound in complex biological systems?

  • Methodological Answer :
  • Employ cryo-EM or X-ray crystallography to resolve atomic-level interactions between this compound and its targets.
  • Use knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target specificity.
  • Integrate single-cell sequencing to identify heterogeneous cellular responses .

Methodological Considerations

Q. How to ensure methodological transparency in reporting this compound research?

  • Methodological Answer :
  • Follow MIAME (Microarray Experiments) or ARRIVE (Animal Research) guidelines where applicable.
  • Include Supplementary Materials with raw spectra, chromatograms, and code for computational analyses.
  • Disclose conflicts of interest (e.g., funding from pharmaceutical companies) per ICMJE standards .

Q. What statistical approaches mitigate bias in this compound data interpretation?

  • Methodological Answer :
  • Use Bonferroni correction for multiple comparisons in high-throughput screens.
  • Apply machine learning (e.g., random forests) to detect hidden patterns in noisy datasets.
  • Pre-register analysis plans on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .

Q. How to design iterative research workflows for this compound in exploratory studies?

  • Methodological Answer :
  • Implement adaptive designs that allow protocol modifications based on interim results (e.g., dose escalation in toxicity studies).
  • Use Bayesian adaptive randomization to allocate resources to promising hypotheses.
  • Document negative results to prevent publication bias .

Data Integration & Validation

Q. How to reconcile in vitro and in vivo findings for this compound?

  • Methodological Answer :
  • Perform physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro ADME data.
  • Validate predictions using microdosing trials or organ-on-a-chip systems.
  • Analyze interspecies differences (e.g., metabolic enzyme expression) using cross-species transcriptomic datasets .

Q. What strategies validate computational predictions of this compound’s off-target effects?

  • Methodological Answer :
  • Use thermal shift assays (TSA) to screen for unintended protein binding.
  • Conduct phenotypic screening in diverse cell lines to identify context-dependent toxicity.
  • Cross-reference predictions with databases like ChEMBL or PubChem BioAssay .

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